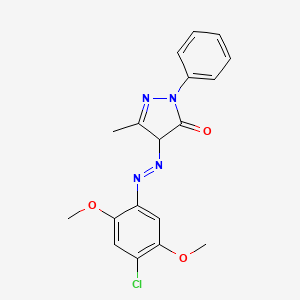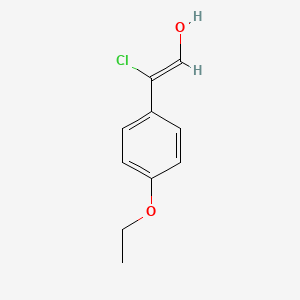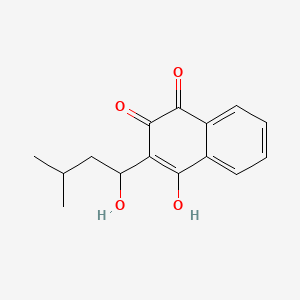
1-(2,6-Dihydroxycyclohexyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexane ring substituted with two hydroxyl groups at the 2 and 6 positions and an ethanone group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one typically involves the hydroxylation of cyclohexanone derivatives. One common method is the catalytic hydrogenation of 1,4-cyclohexanedione followed by selective hydroxylation at the 2 and 6 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where cyclohexanone is subjected to hydroxylation using suitable oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Cyclohexane-1,2,6-trione or cyclohexane-1,2,6-tricarboxylic acid.
Reduction: 1-(2,6-Dihydroxycyclohexyl)ethanol.
Substitution: 1-(2,6-Dialkoxycyclohexyl)ethan-1-one or 1-(2,6-Diacetoxycyclohexyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dihydroxycyclohexyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)ethan-1-one: Differing by the substitution of fluorine atoms instead of hydroxyl groups, this compound exhibits distinct reactivity and applications.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Contains a benzodioxin ring, leading to different chemical properties and uses.
Uniqueness: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one is unique due to its dual hydroxyl and ethanone functionalities, which confer a combination of reactivity and stability. This makes it a versatile compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
70433-50-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-(2,6-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
PSHSTSCQHLHSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(CCCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


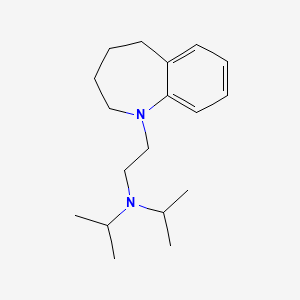
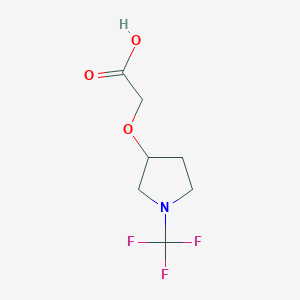
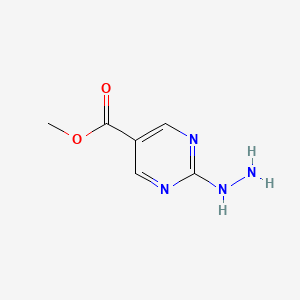
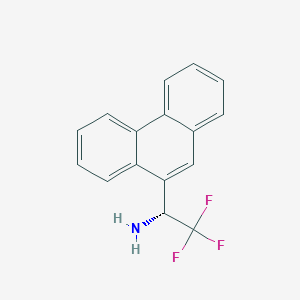
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
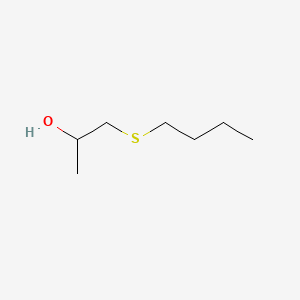
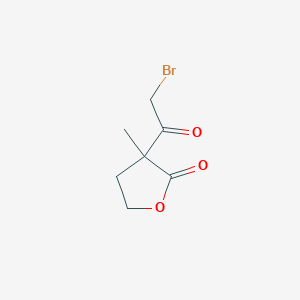
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
